molecular formula C16H18ClNO3S3 B2958686 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1797844-92-8

5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2958686
CAS No.: 1797844-92-8
M. Wt: 403.95
InChI Key: YPSIHDSNASSNJQ-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a sulfonamide group, and a phenylsulfanyl oxane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the phenylsulfanyl oxane moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Phenylsulfanyl Oxane Moiety: This can be accomplished through nucleophilic substitution reactions, where the phenylsulfanyl group is introduced using a suitable phenylsulfanyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide
  • (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

Uniqueness

5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSIHDSNASSNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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